molecular formula C8H4ClIN2O B13670356 2-Chloro-5-iodoquinazolin-4(3H)-one CAS No. 1107694-74-5

2-Chloro-5-iodoquinazolin-4(3H)-one

Cat. No.: B13670356
CAS No.: 1107694-74-5
M. Wt: 306.49 g/mol
InChI Key: XYLBHVYPDJQFJS-UHFFFAOYSA-N
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Description

2-Chloro-5-iodoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodoquinazolin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloroquinazolin-4(3H)-one.

    Iodination: The introduction of the iodine atom at the 5-position is achieved through electrophilic iodination using iodine and an oxidizing agent such as potassium iodate or sodium iodate. The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodoquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core.

    Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce various functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents (e.g., dimethylformamide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and appropriate ligands in solvents like tetrahydrofuran or dimethyl sulfoxide.

Major Products Formed

    Substitution Products: Various substituted quinazolinones with different functional groups.

    Oxidation Products: Quinazolinone derivatives with higher oxidation states.

    Reduction Products: Reduced quinazolinone derivatives.

    Coupling Products: Functionalized quinazolinones with aryl, alkynyl, or alkyl groups.

Scientific Research Applications

2-Chloro-5-iodoquinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Studies: Investigated for its biological activities and interactions with various biomolecules.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodoquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.

    Interacting with Receptors: Modulating the activity of receptors involved in various signaling pathways.

    DNA Intercalation: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • 2-Chloro-5-iodoquinazolin-4(3H)-one : Unique due to the presence of both chlorine and iodine atoms, allowing for diverse chemical modifications and biological activities.
  • 2-Chloro-5-methylpyridin-4-amine : Contains a methyl group instead of an iodine atom, leading to different reactivity and applications.
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline : Features additional methoxy groups, which can influence its chemical properties and biological activities.

Properties

IUPAC Name

2-chloro-5-iodo-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-8-11-5-3-1-2-4(10)6(5)7(13)12-8/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLBHVYPDJQFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294125
Record name 2-Chloro-5-iodo-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107694-74-5
Record name 2-Chloro-5-iodo-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107694-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodo-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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